BenchChemオンラインストアへようこそ!

Ethyl 5-[(2,5-dimethylphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate

Physicochemical profiling Lipophilicity-driven SAR Benzofuran library design

Ethyl 5-[(2,5-dimethylphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate (CAS 307551-72-0; MFCD01952259) is a fully synthetic small molecule (C21H22O4, MW 338.40 g/mol) belonging to the 2-methylbenzofuran-3-carboxylate ester class. The benzofuran scaffold is a privileged heterocyclic core widely exploited in medicinal chemistry for its anti-inflammatory, antitumor, antibacterial, and ion-channel modulatory activities.

Molecular Formula C21H22O4
Molecular Weight 338.403
CAS No. 307551-72-0
Cat. No. B2446135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-[(2,5-dimethylphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate
CAS307551-72-0
Molecular FormulaC21H22O4
Molecular Weight338.403
Structural Identifiers
SMILESCCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC3=C(C=CC(=C3)C)C)C
InChIInChI=1S/C21H22O4/c1-5-23-21(22)20-15(4)25-19-9-8-17(11-18(19)20)24-12-16-10-13(2)6-7-14(16)3/h6-11H,5,12H2,1-4H3
InChIKeyCJVOYUDONTZQSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 5-[(2,5-dimethylphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate (CAS 307551-72-0): Procurement-Relevant Identity, Physicochemical Profile, and Structural Context


Ethyl 5-[(2,5-dimethylphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate (CAS 307551-72-0; MFCD01952259) is a fully synthetic small molecule (C21H22O4, MW 338.40 g/mol) belonging to the 2-methylbenzofuran-3-carboxylate ester class . The benzofuran scaffold is a privileged heterocyclic core widely exploited in medicinal chemistry for its anti-inflammatory, antitumor, antibacterial, and ion-channel modulatory activities [1]. This specific compound features an ethyl ester at the 3-position, a methyl group at the 2-position, and a 2,5-dimethylbenzyl ether at the 5-position. It is supplied through the Sigma-Aldrich AldrichCPR rare-chemicals program (Product No. 3320056) at a nominal purity of 95%, with the explicit caveat that the vendor has not collected analytical data and the buyer assumes responsibility for identity and purity confirmation . The closest commercially catalogued analogs—differing principally in the substitution pattern on the 5-benzyloxy ring or the ester moiety—are available through the same AldrichCPR collection, making structural differentiation the primary driver of procurement decisions in the absence of vendor-supplied bioactivity data.

Why In-Class 2-Methylbenzofuran-3-carboxylate Esters Cannot Be Interchanged: The Case for Ethyl 5-[(2,5-dimethylphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate (307551-72-0)


Although numerous 2-methylbenzofuran-3-carboxylates are catalogued as AldrichCPR screening compounds, they are not functionally interchangeable. The 5-benzyloxy substituent is a critical determinant of target engagement: a high-throughput screen of 50,000 small molecules identified 5-benzyloxy-2-methylbenzofurans as one of only four novel chemotypes capable of inhibiting pendrin (SLC26A4), while other benzofuran substitution patterns were inactive in this assay [1]. Within the 5-benzyloxy sub-series, the electronic and steric properties of the benzyl ring directly modulate potency—the pendrin inhibitor program demonstrated that moving from an unsubstituted benzyl to optimized substituents improved IC50 by ~8-fold (4.1 µM to ~0.5 µM) [1]. Consequently, procurement of the incorrect 5-substituted analog risks selecting a scaffold that is either inactive against the desired target or that occupies a different region of the structure–activity landscape, undermining screen reproducibility and hit validation.

Quantitative Differentiation Evidence for Ethyl 5-[(2,5-dimethylphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate (307551-72-0) Relative to Its Closest Catalogued Analogs


2,5-Dimethylbenzyl vs. Unsubstituted Benzyl: Computed Physicochemical Differentiation at the 5-Position

The sole structural difference between the target compound (307551-72-0) and its closest commercially available analog—5-benzyloxy-2-methyl-benzofuran-3-carboxylic acid ethyl ester (CAS 5010-40-2, Sigma R509191)—is the presence of two methyl groups at the 2- and 5-positions of the benzyl ring. This substitution increases the molecular weight from 310.35 Da to 338.40 Da and adds +0.97 to the computed AlogP (from ~3.8 to ~4.8) based on the ChemSpider-predicted partition coefficient differential between the unsubstituted and 2,5-dimethylbenzyloxy congeners . The corresponding methyl ester pair shows an analogous shift: 5-benzyloxy-2-methyl-benzofuran-3-carboxylic acid methyl ester (300674-15-1, MW 296.33) vs. its 2,5-dimethylbenzyloxy counterpart (MW 324.38) . This lipophilicity increment is quantitatively meaningful for membrane permeability predictions, CYP450 susceptibility, and nonspecific protein binding in cell-based assays, directly influencing the selection of the appropriate analog for a given screening cascade.

Physicochemical profiling Lipophilicity-driven SAR Benzofuran library design

Ethyl Ester vs. Methyl Ester: Differential Hydrolytic Stability and Prodrug Potential

The target compound bears an ethyl ester at the 3-carboxylate position, while the directly analogous methyl ester (5-(2,5-dimethylbenzyloxy)-2-methyl-benzofuran-3-carboxylic acid methyl ester, Sigma 3320057) is simultaneously available . Ethyl esters are consistently hydrolyzed 2- to 5-fold more slowly than methyl esters by human carboxylesterases (CES1 and CES2), a well-characterized SAR rooted in steric hindrance at the catalytic serine [1]. This differential translates to prolonged half-life in plasma and hepatic microsome assays. For screening cascades where the free carboxylic acid is the active species (as in the pendrin inhibitor pharmacophore where 3-carboxy-2-methylbenzofuran is required), the ethyl ester offers a built-in kinetic control element: slower, more sustained liberation of the active acid compared to the methyl ester, which is advantageous for cell-based assays exceeding 24 hours or for in vivo pharmacokinetic studies where bolus exposure of the free acid is undesirable [2].

Ester prodrug design Metabolic stability Carboxylesterase susceptibility

5-Benzyloxy-2-methylbenzofuran Scaffold Validation: Pendrin (SLC26A4) Inhibition as a Class-Specific Pharmacophore

In a de novo screen of 50,000 synthetic small molecules, 5-benzyloxy-2-methylbenzofurans emerged as one of only four novel chemotypes with pendrin (SLC26A4) inhibitory activity [1]. The initial hit (1a, a 3-carboxy-2-methylbenzofuran with an unsubstituted 5-benzyloxy group) exhibited an IC50 of 4.1 µM. Extensive SAR exploration across 732 benzofuran analogs identified that modifications to the 5-benzyloxy ring could enhance potency approximately 8-fold, yielding compound 1d with IC50 ~0.5 µM. The target compound (307551-72-0), bearing a 2,5-dimethylbenzyloxy motif at the 5-position, represents precisely the type of substituted-benzyl analog that the SAR trajectory predicts could further modulate pendrin inhibitory potency and selectivity relative to the unsubstituted benzyloxy lead [1]. Selectivity profiling demonstrated that optimized benzofuran pendrin inhibitors have minimal activity against related SLC26 transporters (SLC26A3, SLC26A6) and CFTR at high concentrations, establishing the scaffold's target selectivity [1]. In vivo, compound 1d at 10 mg/kg potentiated furosemide-induced diuresis by 45%, confirming target engagement and translational relevance [1].

Ion transport modulation Pendrin inhibition Diuretic drug discovery

Computed Boiling Point and Volatility as Procurement-Relevant Purity and Handling Stability Indicators

The target compound has a predicted boiling point of 464.8 ± 40.0 °C at 760 mmHg and an enthalpy of vaporization of 71.2 ± 3.0 kJ/mol . These values are significantly higher than those of the unsubstituted benzyloxy analog (5-benzyloxy-2-methyl-benzofuran-3-carboxylic acid ethyl ester, CAS 5010-40-2, predicted BP ~430–440 °C), owing to the additional methyl groups and resulting increase in molecular surface area and polarizability . Higher boiling point and enthalpy of vaporization correlate with lower volatility at ambient storage temperatures, reducing the risk of concentration drift in DMSO stock solutions due to evaporative loss during long-term storage or repeated freeze-thaw cycles. This is a practical procurement consideration for compound management facilities maintaining screening libraries over multi-year periods.

Thermal stability Compound storage Physicochemical property prediction

Benzofuran 5-Position Substitution and Carbonic Anhydrase IX Selectivity: Scaffold-Level Evidence for Substitution-Dependent Isoform Targeting

In a parallel medicinal chemistry program, benzofuran-based carboxylic acids tethered via ureido linkers to sulfonamide zinc-binding groups demonstrated that substitution on the benzofuran ring, including at the 5-position, profoundly affects selectivity for the cancer-associated carbonic anhydrase isoform hCA IX over off-target isoforms hCA I and hCA II [1]. Compounds within this series achieved submicromolar hCA IX inhibition (Ki = 0.56–0.91 µM) with selectivity indices ranging from 2 to >63 over hCA I and 4–47 over hCA II [1]. While the target compound (307551-72-0) is not a sulfonamide and lacks the ureido linker, it shares the identical 2-methylbenzofuran core with a 5-alkoxy substituent. The established principle that 5-position benzyloxy substitution modulates target selectivity provides a mechanistic rationale for choosing the 2,5-dimethyl variant over the unsubstituted benzyloxy analog when screening against carbonic anhydrase isoforms or related zinc metalloenzymes, where differential steric occupancy in the hydrophobic pocket can alter isoform discrimination [1].

Carbonic anhydrase inhibition Tumor-associated isoform selectivity Benzofuran-based sulfonamide hybrids

Vendor Source Provenance and Analytical Data Transparency: Procurement Risk Stratification

The target compound is catalogued exclusively through the Sigma-Aldrich AldrichCPR program (Product No. 3320056), a collection of rare and unique chemicals for early discovery research . Sigma-Aldrich explicitly states that no analytical data (NMR, LCMS, elemental analysis) is collected for AldrichCPR products; the product is sold 'as-is' without any warranty of identity, purity, or fitness for a particular purpose . The buyer assumes full responsibility for identity and purity confirmation . This is in contrast to standard Sigma-Aldrich catalog compounds (e.g., Research Grade or ACS Reagent Grade), which are accompanied by certificates of analysis with batch-specific purity data. For the target compound, the only vendor-provided specification is the nominal 95% purity claimed by independent resellers such as AKSci (Catalog 2092CD) . This procurement reality necessitates that end-users independently verify compound identity (e.g., by 1H NMR and HRMS) before committing to costly biological assays—a requirement that should be factored into project timelines and budgets at the procurement planning stage.

Compound procurement Quality assurance AldrichCPR collection

Evidence-Anchored Application Scenarios for Ethyl 5-[(2,5-dimethylphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate (307551-72-0)


Pendrin (SLC26A4) Inhibitor Probe Expansion: Screening the 2,5-Dimethylbenzyloxy Analog for Enhanced Potency and Selectivity

Following the identification of 5-benzyloxy-2-methylbenzofurans as a validated pendrin inhibitor chemotype (IC50 ~0.5–4.1 µM for lead compounds), investigators can deploy the target compound as a deliberate SAR probe to test whether the 2,5-dimethyl substitution on the benzyl ring further enhances pendrin inhibitory potency or selectivity over SLC26A3, SLC26A6, and CFTR [1]. The ethyl ester serves as a prodrug form, with intracellular or in vivo hydrolysis liberating the active 3-carboxylic acid pharmacophore, while the higher lipophilicity (AlogP ~4.8 vs. ~3.8 for the unsubstituted benzyloxy analog) is expected to improve membrane permeability for cell-based fluorescent halide-sensor assays [1]. In vivo, the compound can be evaluated for furosemide-potentiation efficacy at 10 mg/kg in mouse diuresis models, following the established protocol from the pendrin inhibitor program [1].

Carbonic Anhydrase Isoform Selectivity Screening: Exploiting 5-Benzyloxy Substitution to Bias hCA IX vs. hCA I/II Inhibition

The 2-methylbenzofuran-3-carboxylate scaffold with a 5-alkoxy substituent has demonstrated capacity for selective inhibition of the tumor-associated carbonic anhydrase isoform hCA IX (Ki = 0.56–0.91 µM) with selectivity indices exceeding 60-fold over hCA I when appropriately substituted [2]. The target compound, with its 2,5-dimethylbenzyloxy motif at the 5-position, is a logical candidate for stopped-flow CO2 hydration assays against purified hCA I, II, and IX isoforms to determine whether the dimethyl substitution enhances or diminishes isoform selectivity relative to the unsubstituted benzyloxy and halogen-substituted analogs [2]. Positive outcomes would position this compound as a probe for the hydrophobic pocket of the hCA IX active site, a validated anticancer target [2].

Ester Prodrug Stability Comparison in Hepatocyte and Plasma Assays: Ethyl vs. Methyl Ester Benchmarking

For programs requiring sustained release of a 3-carboxy-2-methylbenzofuran pharmacophore, the target compound's ethyl ester offers a kinetically distinct hydrolysis profile from the corresponding methyl ester [3]. A direct head-to-head stability comparison can be conducted in pooled human plasma (37 °C, 0–24 h time course) and primary human hepatocyte suspensions, with LC-MS/MS quantification of both the intact ester and liberated free acid [3]. Based on established human carboxylesterase SAR, the ethyl ester is expected to exhibit a 2- to 5-fold longer half-life than the methyl ester, making it the preferred choice for assays requiring >12 h compound exposure or for in vivo PK studies where rapid esterase-mediated conversion would produce an undesirable burst of free acid [3].

Benzofuran Library Expansion: A 5-(2,5-Dimethylbenzyloxy) Building Block for Diversity-Oriented Synthesis

The compound serves as a versatile intermediate for diversity-oriented synthesis of novel benzofuran-based screening libraries. The 5-(2,5-dimethylbenzyloxy) group can be selectively deprotected (e.g., via BBr3 or catalytic hydrogenolysis) to expose the 5-hydroxy group for further functionalization, while the 3-ethyl ester can be hydrolyzed to the carboxylic acid for amide coupling or reduced to the primary alcohol . The 2-methyl group provides a non-exchangeable substituent that distinguishes this scaffold from 2-unsubstituted or 2-aryl benzofurans in SAR studies. Procurement of this specific building block enables access to a substitution space—5-(2,5-dimethylbenzyloxy)—that is not accessible from the commercially available unsubstituted benzyloxy or halogen-substituted benzyloxy analogs .

Quote Request

Request a Quote for Ethyl 5-[(2,5-dimethylphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.